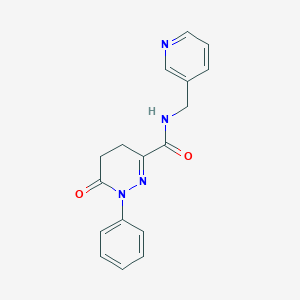![molecular formula C14H20N2O B7646078 N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)
N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide, also known as N-PPMA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of compounds known as acylamino acids and has been found to exhibit promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain receptors in the brain, such as the GABA-A receptor and the glycine receptor. These receptors are known to play a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a variety of biochemical and physiological effects. It has been found to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the release of anti-inflammatory cytokines, such as IL-10. It has also been shown to decrease the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of various neurological disorders. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide. One potential direction is to further investigate its mechanism of action and identify the specific receptors and signaling pathways that it modulates. Another direction is to explore its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide involves the reaction of 3-(pyrrolidin-1-ylmethyl)aniline with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has been extensively studied for its potential therapeutic properties. Studies have shown that it exhibits analgesic, anti-inflammatory, and anti-convulsant effects. These properties make it a potential candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(17)15-10-13-5-4-6-14(9-13)11-16-7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWJPPOIFQHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)
![6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7646050.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)

![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)


![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)